

Triisopropyl Citrate: A Comprehensive Technical Review for Pharmaceutical Sciences

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triisopropyl citrate*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Triisopropyl citrate, a triester of citric acid and isopropyl alcohol, is a versatile compound with emerging applications in the pharmaceutical and cosmetic industries. Its properties as a plasticizer, emollient, and solvent make it a valuable excipient in various formulations. This technical guide provides a comprehensive review of the existing literature on **triisopropyl citrate**, focusing on its physicochemical properties, synthesis, applications in drug development, and toxicological profile.

Physicochemical Properties

Triisopropyl citrate is a viscous, colorless syrup at room temperature.^[1] Its chemical and physical characteristics are summarized in the table below, with data compiled from various sources. These properties are crucial for formulation scientists in predicting its behavior in different solvent systems and its compatibility with other excipients.

Property	Value	Reference
Chemical Name	Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate	[2]
Synonyms	Tri-isopropyl citrate, Citric acid triisopropyl ester	[3]
CAS Number	74592-76-0	[3]
Molecular Formula	C ₁₅ H ₂₆ O ₇	[3]
Molecular Weight	318.36 g/mol	[2][3]
Boiling Point	331.0 ± 9.0 °C (Predicted)	[3]
Density	1.116 ± 0.06 g/cm ³ (Predicted)	[3]
LogP (Octanol-Water Partition Coefficient)	1.35250	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	7	[3]
Rotatable Bond Count	11	[3]
Solubility	Soluble in organic solvents, limited solubility in water.	[4]

Synthesis and Manufacturing

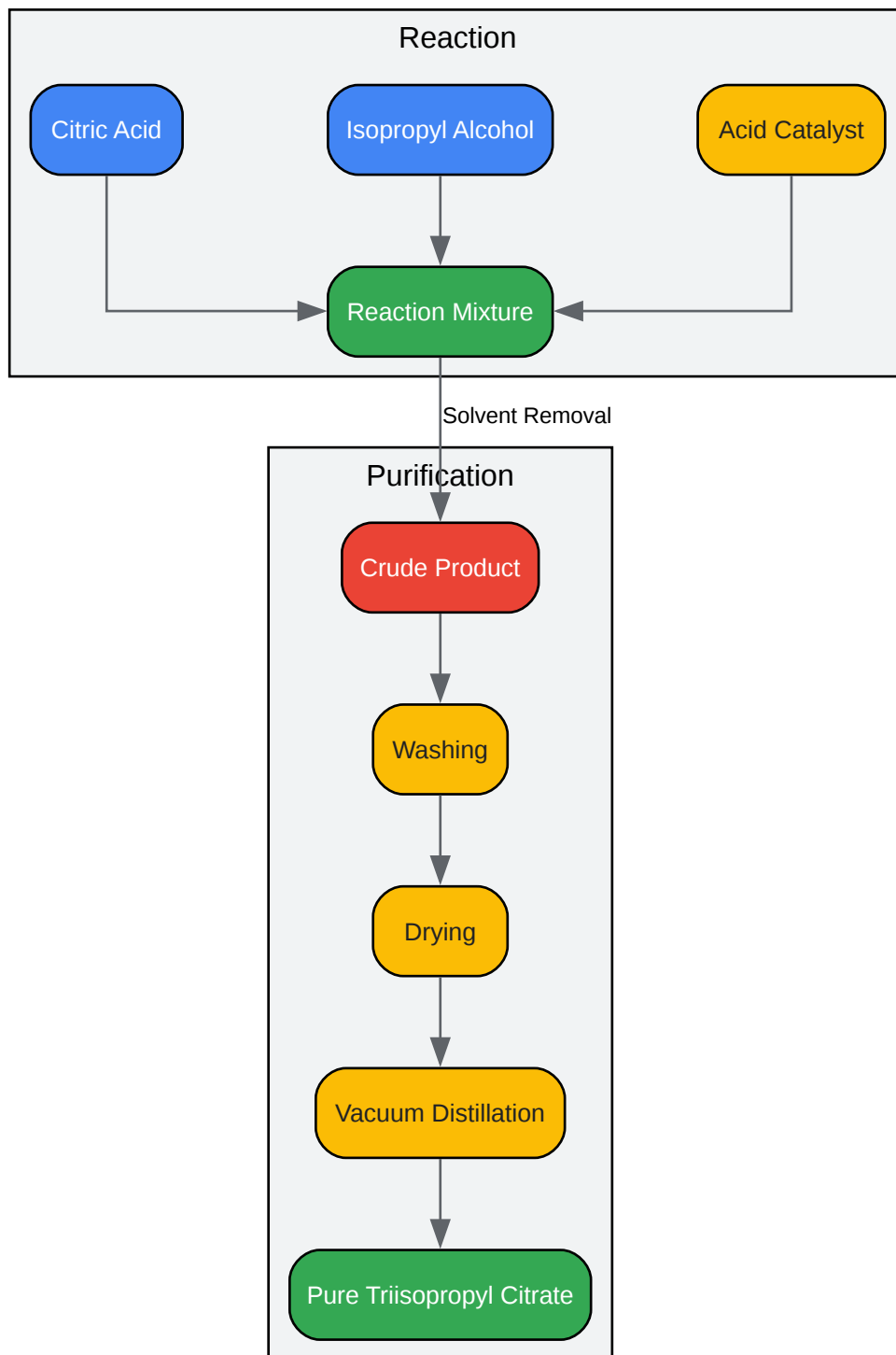
Triisopropyl citrate is synthesized via the esterification of citric acid with isopropyl alcohol.[1] While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be extrapolated from the synthesis of other citrate esters, such as tributyl citrate. [5][6] The reaction is typically catalyzed by an acid, and the removal of water drives the equilibrium towards the formation of the triester.

Generalized Experimental Protocol for Synthesis

A generalized protocol for the synthesis of **triisopropyl citrate** is as follows:

- **Reaction Setup:** Citric acid and a molar excess of isopropyl alcohol are combined in a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus).
- **Catalyst Addition:** A suitable acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst, is added to the mixture.^[7]
- **Reaction:** The mixture is heated to reflux. The reaction progress is monitored by measuring the amount of water collected.
- **Work-up:** Upon completion, the reaction mixture is cooled. The excess isopropyl alcohol is removed under reduced pressure.
- **Purification:** The crude product is washed with an aqueous solution to remove any remaining catalyst and unreacted citric acid. The organic layer is then dried and purified, typically by vacuum distillation, to yield high-purity **triisopropyl citrate**.^[5]

Generalized Synthesis Workflow for Triisopropyl Citrate

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Generalized synthesis workflow.

Applications in Drug Development

The primary application of **triisopropyl citrate** in the pharmaceutical industry is as an excipient, particularly as a plasticizer in film coatings for solid dosage forms.[8][9] Plasticizers are added to polymers to increase their flexibility and durability, preventing cracking of the coating and ensuring the integrity of the dosage form.[10][11]

While much of the literature focuses on the closely related triethyl citrate (TEC), the principles of plasticization are applicable to **triisopropyl citrate**. Citrate esters are considered "green" or non-toxic plasticizers, making them suitable alternatives to phthalates.[12]

Role in Controlled-Release Formulations

In controlled-release drug delivery systems, the film coating plays a crucial role in modulating the release of the active pharmaceutical ingredient (API).[13][14][15] The type and concentration of the plasticizer can influence the permeability and mechanical properties of the coating, thereby affecting the drug release profile.[10] The hydrophilic nature of some citrate esters can lead to their leaching from the coating, which must be considered during formulation development.[8]

Analytical Methods

The quantification and identification of **triisopropyl citrate** are essential for quality control in pharmaceutical formulations. A common analytical technique for the identification of isopropyl citrate is gas chromatography with flame ionization detection (GC-FID).[16]

Generalized Experimental Protocol for GC-FID Analysis

The following is a generalized protocol for the analysis of isopropyl citrate:

- **Sample Preparation:** A sample containing isopropyl citrate is dissolved in a suitable organic solvent.
- **GC-FID System:** A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., an Aquatic-2 column) is used.[16]
- **Injection:** A small volume of the prepared sample is injected into the GC inlet.

- Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the column.
- Detection: The flame ionization detector generates a signal proportional to the amount of analyte eluting from the column.
- Quantification: The concentration of isopropyl citrate can be determined by comparing the peak area of the sample to that of a known standard.

Toxicological Profile

Triisopropyl citrate is generally considered to have a low toxicity profile. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of citric acid, its inorganic salts, and alkyl citrate esters, including **triisopropyl citrate**, and concluded that they are safe as used in cosmetics.^[17]

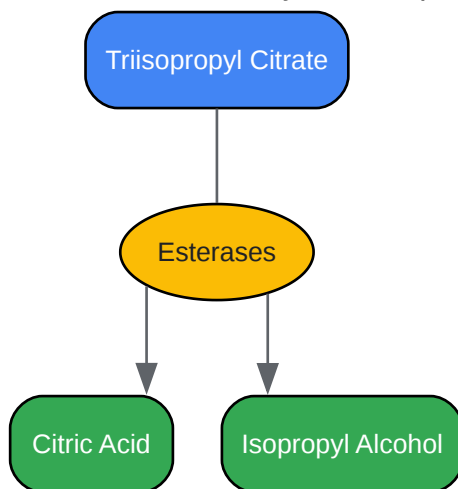
Endpoint	Result	Reference
Acute Dermal Toxicity (analogue)	LD50 > 2000 mg/kg bw (low toxicity)	^[18]
Acute Oral Toxicity (analogue)	LD50 > 5000 mg/kg bw (low toxicity)	^[18]
Skin Irritation (analogue)	Non-irritating	^[18]
Genotoxicity (related compound)	Not mutagenic in S. typhimurium	^[19]

It is important to note that much of the detailed toxicological data is for structurally similar analogue compounds.

Metabolism and Cellular Signaling

There is a lack of direct studies on the metabolism of **triisopropyl citrate**. However, based on its chemical structure as an ester, it is anticipated to be hydrolyzed by esterases in the body to yield citric acid and isopropyl alcohol.

Anticipated Metabolic Pathway of Triisopropyl Citrate

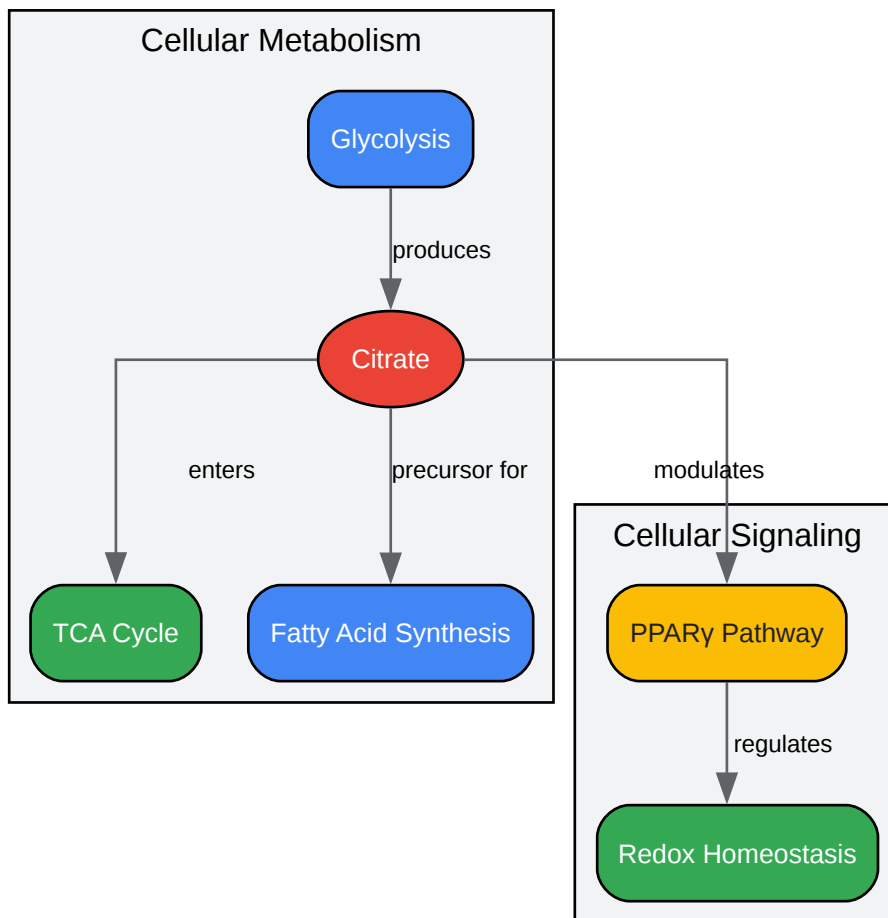


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Anticipated metabolic pathway.

The biological effects of **triisopropyl citrate** are likely attributable to its hydrolysis products. Citric acid is a central molecule in cellular metabolism, playing a key role in the tricarboxylic acid (TCA) cycle for energy production.[20][21] Citrate also acts as a signaling molecule that can regulate various cellular processes, including carbon metabolism and iron homeostasis. [22] Studies have shown that citrate can exhibit antioxidant and anti-inflammatory properties by modulating cellular redox signaling pathways, such as the PPAR γ pathway.[23][24]

Role of Citrate in Cellular Metabolism and Signaling



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Role of citrate in metabolism.

Conclusion

Triisopropyl citrate is a promising excipient for the pharmaceutical industry, offering a favorable safety profile and useful physicochemical properties. Its primary role as a plasticizer in film coatings is well-established in principle, though more quantitative data on its performance in specific drug formulations is needed. Future research should focus on detailed studies of its metabolism, its influence on the controlled release of various APIs, and direct comparisons of its performance with other citrate ester plasticizers. This will enable formulation scientists to better harness the potential of **triisopropyl citrate** in the development of innovative and effective drug delivery systems.

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- To cite this document: BenchChem. [Triisopropyl Citrate: A Comprehensive Technical Review for Pharmaceutical Sciences]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609684#review-of-triisopropyl-citrate-literature]

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